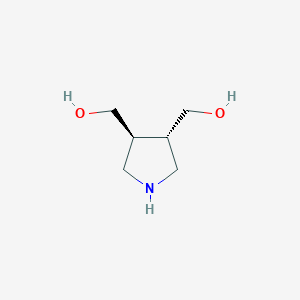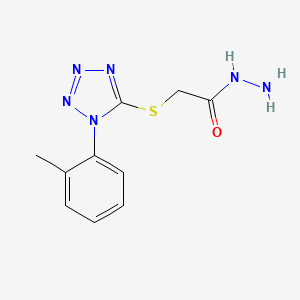
(1-o-Tolyl-1H-tetrazol-5-ylsulfanyl)-acetic acid hydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((1-(O-tolyl)-1h-tetrazol-5-yl)thio)acetohydrazide is a compound of significant interest in the field of organic chemistry. This compound features a tetrazole ring, which is known for its stability and diverse reactivity, making it a valuable scaffold in medicinal chemistry and material science.
Métodos De Preparación
The synthesis of 2-((1-(O-tolyl)-1h-tetrazol-5-yl)thio)acetohydrazide typically involves the reaction of O-tolyl tetrazole with thioacetohydrazide under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then refluxed for several hours to ensure complete conversion of the starting materials to the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
2-((1-(O-tolyl)-1h-tetrazol-5-yl)thio)acetohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the tetrazole ring to a more reduced form, such as an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thioacetohydrazide moiety can be replaced by other nucleophiles. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-((1-(O-tolyl)-1h-tetrazol-5-yl)thio)acetohydrazide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mecanismo De Acción
The mechanism by which 2-((1-(O-tolyl)-1h-tetrazol-5-yl)thio)acetohydrazide exerts its effects involves its interaction with specific molecular targets. The tetrazole ring can form strong hydrogen bonds and coordinate with metal ions, making it a versatile ligand in coordination chemistry. Additionally, the thioacetohydrazide moiety can interact with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The exact pathways involved depend on the specific application and target molecule.
Comparación Con Compuestos Similares
Similar compounds to 2-((1-(O-tolyl)-1h-tetrazol-5-yl)thio)acetohydrazide include other tetrazole derivatives and thioacetohydrazide-containing molecules. These compounds share similar reactivity and applications but may differ in their specific properties and effectiveness. For example, other tetrazole derivatives may have different substituents on the tetrazole ring, leading to variations in stability and reactivity. The uniqueness of 2-((1-(O-tolyl)-1h-tetrazol-5-yl)thio)acetohydrazide lies in its specific combination of the tetrazole and thioacetohydrazide moieties, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C10H12N6OS |
|---|---|
Peso molecular |
264.31 g/mol |
Nombre IUPAC |
2-[1-(2-methylphenyl)tetrazol-5-yl]sulfanylacetohydrazide |
InChI |
InChI=1S/C10H12N6OS/c1-7-4-2-3-5-8(7)16-10(13-14-15-16)18-6-9(17)12-11/h2-5H,6,11H2,1H3,(H,12,17) |
Clave InChI |
YWCXRYOJDDBMSP-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1N2C(=NN=N2)SCC(=O)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



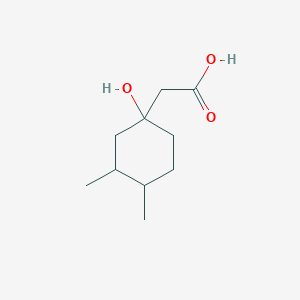
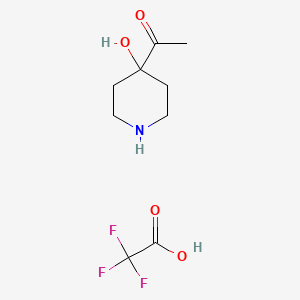
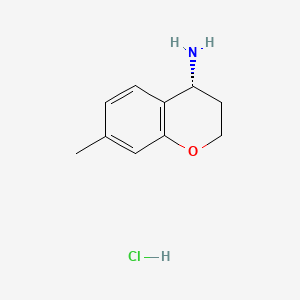
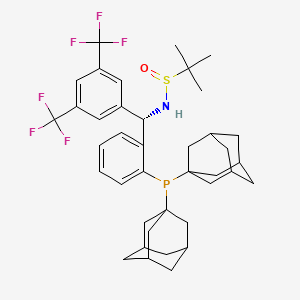
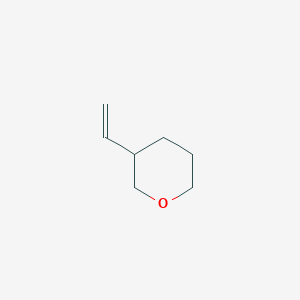


![9-benzyl-4λ6-thia-9-azatricyclo[5.3.0.02,6]decane 4,4-dioxide](/img/structure/B13644847.png)
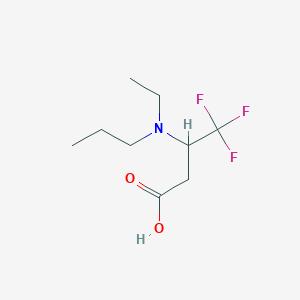
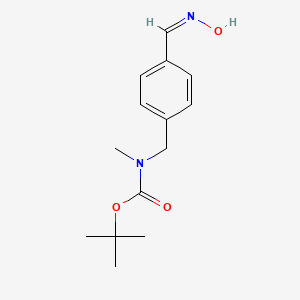
![Thieno[3,2-b]pyridine-5,7(4H,6H)-dione](/img/structure/B13644861.png)

